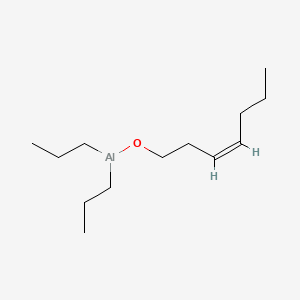

Aluminum, ((3Z)-3-hepten-1-olato)dipropyl-

Description

"Aluminum, ((3Z)-3-hepten-1-olato)dipropyl-" is an organoaluminum compound characterized by a central aluminum atom coordinated to two propyl groups and a (3Z)-3-hepten-1-olato ligand. The (3Z)-3-hepten-1-olato moiety features a seven-carbon chain with a double bond in the Z-configuration, which introduces steric and electronic effects distinct from saturated or E-configuration analogs. Organoaluminum compounds like this are pivotal in catalysis, particularly in polymerization and alkylation reactions, due to their Lewis acidity and ability to activate substrates .

Properties

CAS No. |

68892-21-7 |

|---|---|

Molecular Formula |

C13H27AlO |

Molecular Weight |

226.33 g/mol |

IUPAC Name |

[(Z)-hept-3-enoxy]-dipropylalumane |

InChI |

InChI=1S/C7H13O.2C3H7.Al/c1-2-3-4-5-6-7-8;2*1-3-2;/h4-5H,2-3,6-7H2,1H3;2*1,3H2,2H3;/q-1;;;+1/b5-4-;;; |

InChI Key |

DJOIUHFBEYDHAN-OAWHIZORSA-N |

Isomeric SMILES |

CCC/C=C\CCO[Al](CCC)CCC |

Canonical SMILES |

CCCC=CCCO[Al](CCC)CCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- typically involves the reaction of aluminum alkyls with hepten-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The hepten-1-olato ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- involves its interaction with molecular targets through its aluminum center and ligands. The compound can form complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include coordination with substrates and activation of chemical bonds, leading to the desired chemical transformations.

Comparison with Similar Compounds

Trialkylaluminum Compounds (e.g., Tripropylaluminum)

- Structure : Tripropylaluminum (Al(C₃H₇)₃) lacks the unsaturated alkoxide ligand present in the target compound.

- Reactivity : Trialkylaluminum compounds are highly pyrophoric and moisture-sensitive, reacting violently with protic solvents. In contrast, the (3Z)-3-hepten-1-olato ligand in the target compound likely reduces pyrophoricity due to partial electron donation from the oxygen atom, stabilizing the aluminum center .

- Applications : Tripropylaluminum is used as a co-catalyst in Ziegler-Natta polymerization. The target compound, with its conjugated double bond, may enable stereoselective polymerization or copolymerization with olefins.

Aluminum Alkoxides (e.g., Aluminum Isopropoxide)

- Structure : Aluminum isopropoxide (Al(OCH(CH₃)₂)₃) features three alkoxide ligands, differing from the mixed alkyl/alkoxide coordination in the target compound.

- Reactivity: Alkoxides are less Lewis acidic than trialkylaluminums but more thermally stable. The (3Z)-3-hepten-1-olato ligand in the target compound may enhance solubility in nonpolar solvents compared to bulkier alkoxides.

- Applications : Aluminum alkoxides are used in Meerwein-Ponndorf-Verley reductions. The target compound’s unsaturated ligand could facilitate unique substrate activation in asymmetric catalysis.

Organoaluminum Complexes with Unsaturated Ligands (e.g., Aluminum Allyloxides)

- Structure : Aluminum allyloxides (e.g., Al(OCH₂CHCH₂)₃) share unsaturated ligands but lack the Z-configuration and longer carbon chain of the target compound.

- Applications: Allyl-aluminum complexes are used in cycloadditions; the target compound’s extended conjugated system may enable novel reactivity in Diels-Alder or ene reactions.

Data Table: Key Properties and Comparisons

| Property | Aluminum, ((3Z)-3-hepten-1-olato)dipropyl- | Tripropylaluminum | Aluminum Isopropoxide | Aluminum Allyloxide |

|---|---|---|---|---|

| Formula | Al(C₃H₇)₂(O(C₇H₁₂O)) | Al(C₃H₇)₃ | Al(OCH(CH₃)₂)₃ | Al(OCH₂CHCH₂)₃ |

| Lewis Acidity | Moderate | High | Low | Moderate |

| Pyrophoricity | Low to Moderate | High | None | Moderate |

| Thermal Stability | High (due to conjugated ligand) | Low | High | Moderate |

| Typical Applications | Stereoselective catalysis | Polymerization | Redox reactions | Cycloadditions |

Research Findings and Mechanistic Insights

- Steric Effects : The Z-configuration and longer carbon chain create a steric environment that may favor endo transition states in cycloadditions or hinder undesired side reactions.

- Thermal Stability: Conjugation in the heptenolato ligand likely improves thermal stability, enabling use in high-temperature processes (e.g., olefin polymerization) compared to trialkylaluminums .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.